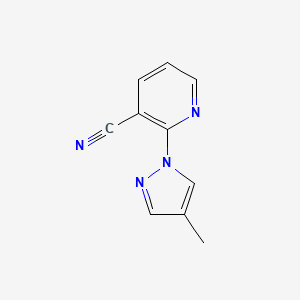
2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or tools.Physical And Chemical Properties Analysis
“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a solid at room temperature . The compound has a molecular weight of 184.20 . For more detailed physical and chemical properties, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile serves as a key building block in the synthesis of various heterocyclic compounds. Its derivatives, including 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP), have shown valuable reactivity, making them useful in creating a broad spectrum of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This extensive applicability in heterocyclic chemistry underscores its significance in synthesizing dyes and diverse classes of heterocyclic compounds under mild conditions, expanding the horizons of synthetic organic chemistry and material sciences (Gomaa & Ali, 2020).
Antimicrobial and Anticancer Applications
Compounds containing the pyrazole moiety, such as 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile, are recognized for their potent medicinal properties. Methyl-substituted pyrazoles, in particular, have demonstrated significant biological activities, including antimicrobial and anticancer effects. These attributes point towards their potential in developing new therapeutic agents, reflecting the importance of pyrazole derivatives in medicinal chemistry (Sharma et al., 2021).
Neuroprotective Properties
Recent studies have highlighted the neuroprotective properties of pyrazoline derivatives, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. By investigating the structure-activity relationships (SARs) and conducting molecular docking simulations, researchers have identified pyrazolines as promising candidates for managing neurodegenerative disorders, owing to their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in Alzheimer's and Parkinson's disease treatments (Ahsan et al., 2022).
Environmental and Agricultural Applications
In addition to their pharmaceutical applications, pyrazole derivatives have found relevance in environmental and agricultural contexts. For instance, fipronil, a phenyl-pyrazole insecticide, and its degradation by microorganisms illustrate the environmental impact and biodegradation pathways of pyrazole-containing compounds. Understanding the biodegradation mechanisms can lead to the development of more environmentally friendly pesticides and strategies for mitigating pollution (Zhou et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . For detailed safety and hazard information, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLOERNRQNJBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649231 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile | |
CAS RN |
1119391-07-9 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

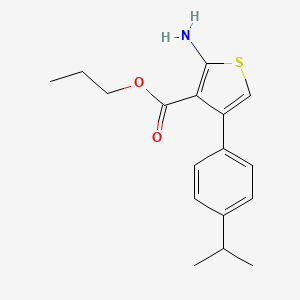
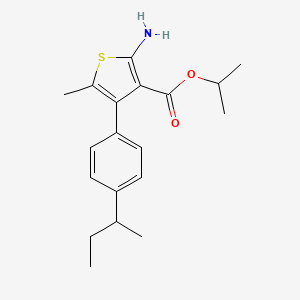
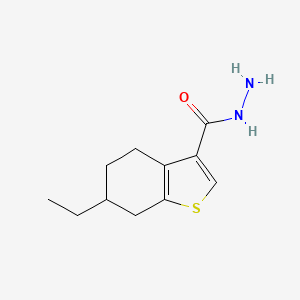
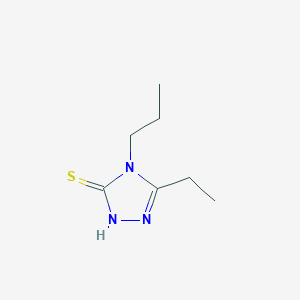
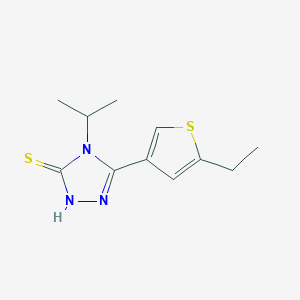
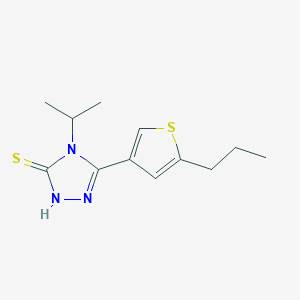
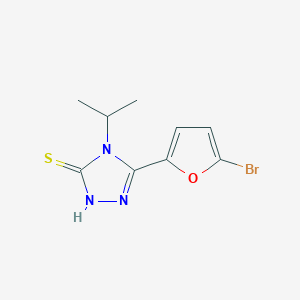

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

